

Intravenous Administration Protocol for Albuvirtide in Research Settings

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Compound of Interest

Compound Name:	Albuvirtide
Cat. No.:	B10815435

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Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albuvirtide is a long-acting synthetic peptide that functions as an HIV-1 fusion inhibitor. It is indicated for the treatment of HIV-1 infection in treatment-experienced patients with viral replication despite ongoing antiretroviral therapy.^[1] **Albuvirtide** targets the gp41 protein of the HIV-1 virus, preventing the conformational changes necessary for the fusion of the viral and host cell membranes, thereby blocking viral entry into host cells.^[2] Its extended plasma half-life of 10 to 13 days allows for once-weekly intravenous administration, a significant advantage over other antiretroviral agents that require more frequent dosing.^[3] These application notes provide a comprehensive overview of the intravenous administration protocol for **Albuvirtide** in a research setting, including detailed methodologies for preparation and administration, along with relevant pharmacokinetic data.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of **Albuvirtide** following intravenous administration, as reported in clinical studies.

Table 1: Single-Dose Pharmacokinetic Parameters of 320 mg Intravenous **Albuvirtide**

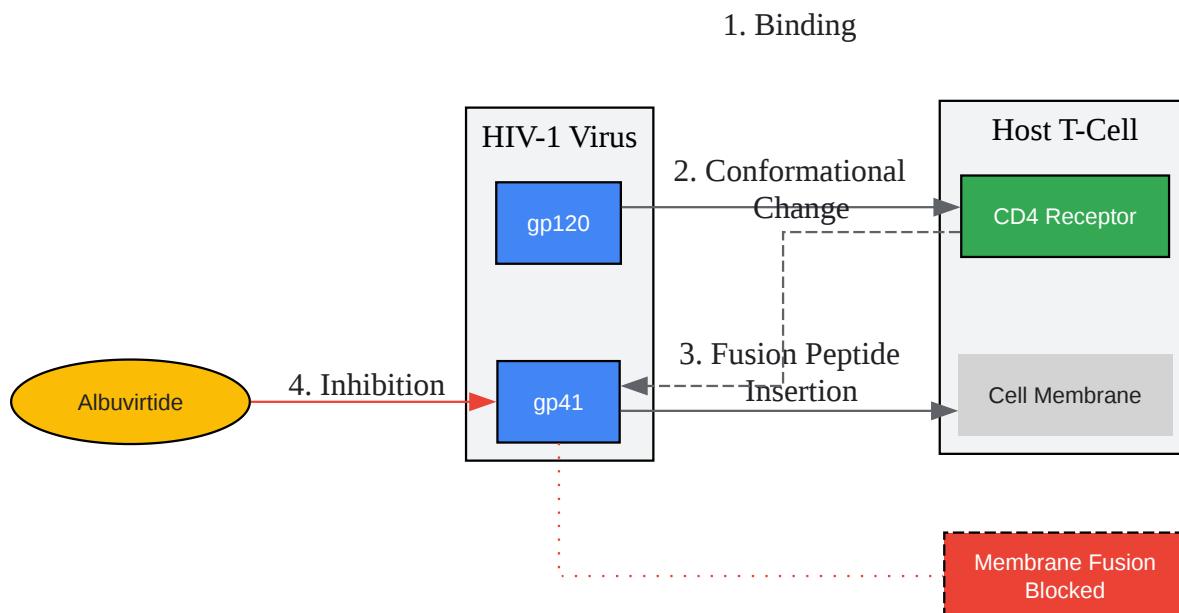
Parameter	Value	Reference
Cmax (Maximum Plasma Concentration)	$61.9 \pm 5.6 \text{ mg/L}$	[1]
AUC _{0-∞} (Area Under the Curve from time zero to infinity)	$3012.6 \pm 373.0 \text{ mg} \cdot \text{h/L}$	[1]
Plasma Half-life (T _½)	10 - 13 days	[3]

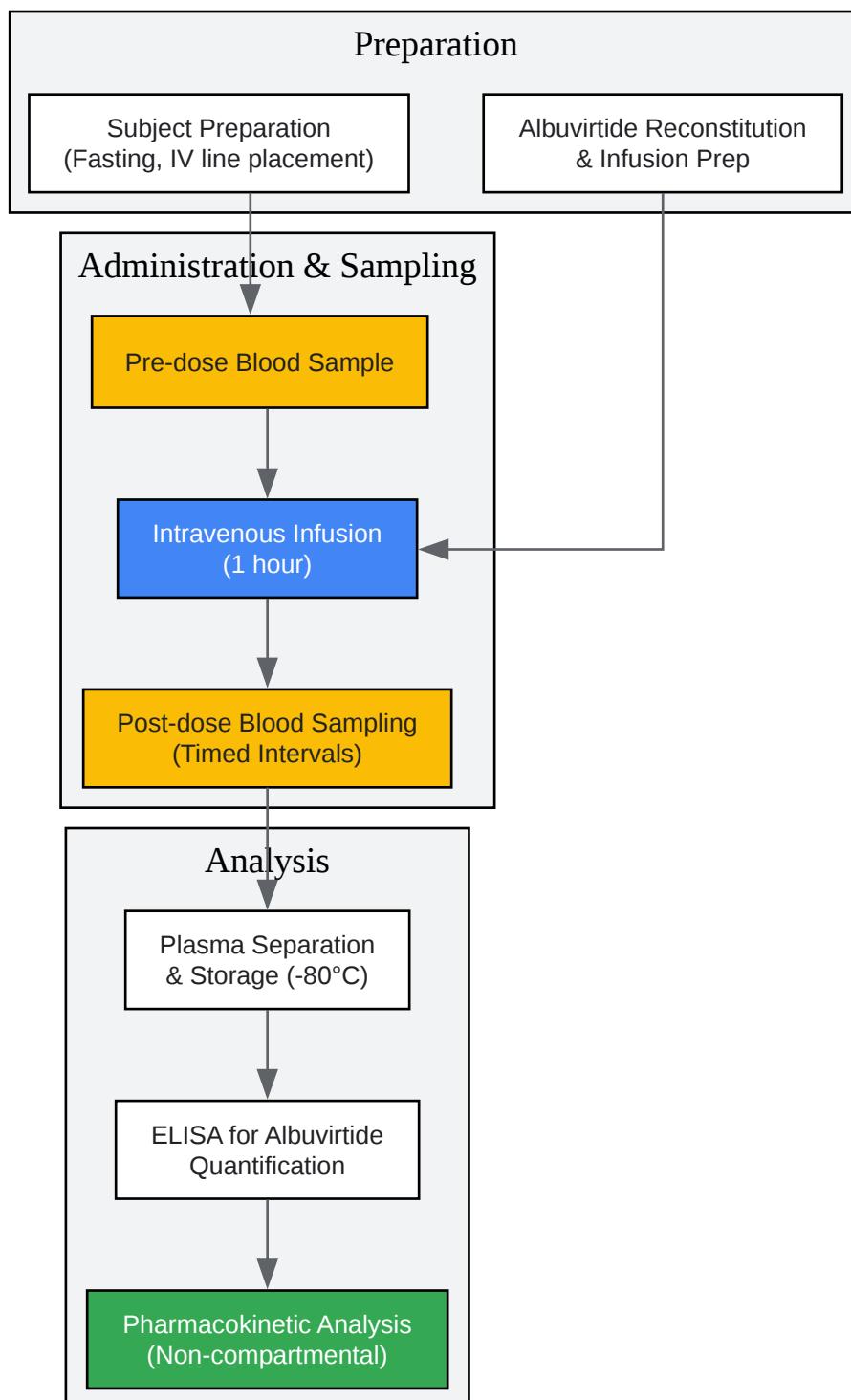
Table 2: Steady-State Pharmacokinetic Parameters of 320 mg Intravenous **Albuvirtide** (Once Weekly)

Parameter	Value	Reference
Cmax (Maximum Plasma Concentration)	$57.0 \pm 7.9 \text{ mg/L}$	[1]
Ctrough (Trough Plasma Concentration)	6.9 mg/L	[1]
AUC (Area Under the Curve)	$4946.3 \pm 407.1 \text{ mg} \cdot \text{h/L}$	[4]

Mechanism of Action: HIV-1 Fusion Inhibition

Albuvirtide's mechanism of action is centered on the disruption of the HIV-1 viral fusion process. The virus's gp120 envelope glycoprotein binds to the CD4 receptor on the surface of a host T-cell, triggering a conformational change that exposes the gp41 protein. Gp41 then inserts its fusion peptide into the host cell membrane. **Albuvirtide** mimics a segment of the gp41 protein and binds to it, preventing the formation of a six-helix bundle structure that is critical for bringing the viral and cellular membranes together.[\[3\]](#) By inhibiting this fusion, **Albuvirtide** effectively blocks the entry of the viral genome into the host cell.



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